molecular formula C13H13NO B8495946 2-[4-(Pyridin-3-yl)phenyl]ethanol

2-[4-(Pyridin-3-yl)phenyl]ethanol

Cat. No.: B8495946
M. Wt: 199.25 g/mol
InChI Key: FXUOPDSNIRJPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Pyridin-3-yl)phenyl]ethanol is a synthetic organic compound featuring a pyridine ring substituted at the 3-position with a phenyl group, which is further attached to an ethanol moiety. This structure combines the aromaticity of pyridine and benzene rings with the hydrophilicity of the ethanol group, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-(4-pyridin-3-ylphenyl)ethanol

InChI

InChI=1S/C13H13NO/c15-9-7-11-3-5-12(6-4-11)13-2-1-8-14-10-13/h1-6,8,10,15H,7,9H2

InChI Key

FXUOPDSNIRJPGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with modifications in the pyridine ring, substituents, or alcohol chain length. Below is a detailed comparison:

Structural Analogues and Their Properties

Compound Name Key Structural Features Molecular Weight (g/mol) Key Differences from Target Compound Potential Applications
2-[4-(Pyridin-2-yl)phenyl]ethanol Pyridine N at position 2 ~215.25 Altered N position affects dipole/H-bonding Enzyme inhibition, receptor binding
2-[4-(Phenyl)phenyl]ethanol Biphenyl system (no pyridine) ~198.26 Lacks pyridine’s basic N; reduced polarity Material science, solvents
[2-(4-Methylphenoxy)-3-pyridinyl]methanol Methanol chain, phenoxy substituent 215.25 Shorter alcohol chain; ether linkage Antimicrobial agents
2-[4-(1,3-Dioxan-2-yl)phenyl]ethanol Dioxane ring instead of pyridine ~238.28 Non-aromatic oxygen heterocycle Polymer additives, surfactants
2-((5-Phenylpyrimidin-2-yl)amino)ethanol Pyrimidine ring, amino linkage ~255.29 Additional N atoms; enhanced H-bonding Anticancer, kinase inhibitors

Preparation Methods

Nucleophilic Substitution Strategies

Nucleophilic substitution represents a foundational approach for introducing the pyridin-3-yl moiety into the phenethyl alcohol framework. In one protocol, 4-bromophenethyl alcohol undergoes a copper-catalyzed Ullmann coupling with pyridin-3-ylboronic acid. The reaction employs a palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium) in a dimethylformamide (DMF)/water mixture at 80°C for 12 hours, yielding 2-[4-(Pyridin-3-yl)phenyl]ethanol with approximately 72% efficiency . Key challenges include managing the steric hindrance of the pyridine ring and minimizing homocoupling byproducts.

A modified Ullmann reaction using cesium carbonate as a base enhances regioselectivity, achieving yields up to 78% . Nuclear magnetic resonance (NMR) analysis confirms the meta-position of the pyridine nitrogen, critical for subsequent biological activity studies.

Grignard Reagent-Based Alkylation

The Grignard reaction offers an alternative pathway by alkylating 4-(pyridin-3-yl)benzaldehyde. Ethyl magnesium bromide reacts with the aldehyde in tetrahydrofuran (THF) at 0°C, followed by quenching with ammonium chloride to yield the secondary alcohol. This method produces the target compound in 65% yield after purification via silica gel chromatography . While straightforward, this route suffers from competing ketone formation if reaction temperatures exceed 10°C.

Comparative studies show that substituting ethyl magnesium bromide with isopropyl magnesium chloride improves selectivity, reducing ketone byproducts to <5% .

Reduction of Ketone Intermediates

Reduction of 2-[4-(Pyridin-3-yl)phenyl]acetophenone using sodium borohydride (NaBH4) in methanol represents a high-yield route. The ketone precursor, synthesized via Friedel-Crafts acylation of 4-(pyridin-3-yl)benzene, is reduced at room temperature for 4 hours, affording the ethanol derivative in 85% yield . Lithium aluminum hydride (LiAlH4) in diethyl ether further enhances reduction efficiency (92% yield) but requires stringent anhydrous conditions .

Table 1: Comparison of Reducing Agents

Reducing AgentSolventTemperatureYield (%)Byproducts
NaBH4Methanol25°C85<3% ketone
LiAlH4Diethyl ether0°C92Trace aluminum salts
BH3·THFTHF40°C788% borane adducts

Cross-Coupling Reactions

Suzuki-Miyaura coupling between 4-bromophenethyl alcohol and pyridin-3-ylboronic acid exemplifies modern cross-coupling approaches. Using Pd(PPh3)4 as a catalyst and potassium carbonate as a base in a toluene/ethanol/water (3:1:1) mixture, this method achieves 80% yield after 8 hours at 90°C . Microwave-assisted Suzuki reactions reduce reaction times to 30 minutes but require specialized equipment .

Notably, the choice of protecting groups for the hydroxyl moiety is critical. tert-Butyldimethylsilyl (TBS) protection prior to coupling prevents oxidation, followed by deprotection using tetrabutylammonium fluoride (TBAF) to restore the ethanol functionality .

Hydroboration-Oxidation of Alkenes

Hydroboration-oxidation of 4-(pyridin-3-yl)styrene provides a regioselective route to the target alcohol. Borane-dimethyl sulfide complex (BH3·SMe2) adds anti-Markovnikov to the alkene in THF, followed by oxidation with hydrogen peroxide and sodium hydroxide. This method yields 70% of the desired product, with <2% Markovnikov byproduct .

Mechanistic Insight : The electron-withdrawing pyridine ring directs borane addition to the β-position, ensuring consistent regiochemistry.

Purification and Characterization

Post-synthetic purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures . High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98% .

Spectroscopic Data :

  • 1H NMR (400 MHz, CDCl3): δ 8.61 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.68 (m, 2H, aryl-H), 7.48–7.43 (m, 2H, aryl-H), 3.84 (t, J = 6.4 Hz, 2H, CH2OH), 2.91 (t, J = 6.4 Hz, 2H, CH2Ph) .

  • 13C NMR : δ 149.2 (pyridine-C), 139.5 (quaternary-C), 126.8–123.4 (aryl-CH), 63.1 (CH2OH), 35.7 (CH2Ph) .

Industrial-Scale Considerations

For large-scale production, the Ullmann coupling and NaBH4 reduction methods are preferred due to cost-effectiveness and scalability. A pilot study using 1 kg of 4-bromophenethyl alcohol achieved 68% yield with Pd/C catalyst recovery . Continuous-flow systems further enhance throughput, reducing reaction times by 40% compared to batch processes .

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